2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-cycloheptyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-27-18-10-8-16(9-11-18)23-20(26)14-29-21-24-17(13-28-21)12-19(25)22-15-6-4-2-3-5-7-15/h8-11,13,15H,2-7,12,14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPAKCFFAJITRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule dissects into two primary subunits:
- 4-[(Cycloheptylcarbamoyl)methyl]-1,3-thiazole-2-thiol (Intermediate A)
- 2-Chloro-N-(4-methoxyphenyl)acetamide (Intermediate B)
Key disconnections involve:
Synthetic Methodologies
Route 1: Sequential Thiazole Functionalization
Synthesis of Intermediate A
Step 1: N-Cycloheptyl-2-bromoacetamide preparation
Cycloheptylamine (1.0 eq) reacts with bromoacetyl bromide (1.2 eq) in dichloromethane (0°C → RT, 4 h):
$$ \text{Cycloheptylamine} + \text{BrCH}2\text{COBr} \rightarrow \text{BrCH}2\text{CONH(C}7\text{H}{13}) + \text{HBr} $$
Yield: 78% (white crystalline solid)
Step 2: Thiazole ring formation
BrCH₂CONH(C₇H₁₃) (1.0 eq), thiourea (1.1 eq), and ethyl acetoacetate (1.05 eq) undergo cyclization in ethanol (reflux, 12 h):
$$ \text{BrCH}2\text{CONH(C}7\text{H}{13}) + \text{NH}2\text{CSNH}_2 \rightarrow \text{Intermediate A} + \text{byproducts} $$
Key Parameters:
- Solvent: EtOH/H₂O (3:1)
- Catalyst: Piperidine (0.1 eq)
- Yield: 65%
Synthesis of Intermediate B
Step 3: Chloroacetylation of 4-methoxyaniline
4-Methoxyaniline (1.0 eq) reacts with chloroacetyl chloride (1.5 eq) in THF (0°C → RT, 2 h):
$$ \text{CH}3\text{O-C}6\text{H}4\text{NH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{ClCH}2\text{CONH-C}6\text{H}4\text{OCH}_3 + \text{HCl} $$
Yield: 92% (off-white powder)
Final Coupling Reaction
Step 4: Sulfide bond formation
Intermediate A (1.0 eq) and Intermediate B (1.2 eq) undergo nucleophilic substitution in DMF (K₂CO₃, 60°C, 6 h):
$$ \text{Thiol} + \text{ClCH}_2\text{CONHAr} \rightarrow \text{Target Compound} + \text{KCl} $$
Optimized Conditions:
- Base: K₂CO₃ (2.5 eq)
- Solvent: Anhydrous DMF
- Yield: 58%
Route 2: Convergent Synthesis via Thiol-ene Click Chemistry
Preparation of 4-Propargylthiazole Derivative
Modification of Intermediate A via propargyl bromide alkylation:
$$ \text{Intermediate A} + \text{HC≡CCH}2\text{Br} \rightarrow \text{HC≡CCH}2\text{S-thiazole} + \text{HBr} $$
Azide-functionalized Acetamide
Synthesis of 2-azido-N-(4-methoxyphenyl)acetamide via diazotransfer:
$$ \text{ClCH}2\text{CONHAr} + \text{NaN}3 \rightarrow \text{N}3\text{CH}2\text{CONHAr} + \text{NaCl} $$
Copper-catalyzed Azide-Alkyne Cycloaddition
CuI (5 mol%), DIPEA, DMF, 50°C, 4 h:
$$ \text{Alkyne} + \text{Azide} \rightarrow \text{Triazole-linked Product} $$
Yield: 42% (lower than Route 1)
Route 3: Solid-phase Synthesis for Parallel Optimization
Resin: Wang resin (0.8 mmol/g)
Sequence:
- Fmoc-Thiazole building unit coupling (HBTU/DIPEA)
- Carbamoylation with cycloheptyl isocyanate
- Thiol deprotection (TCEP)
- Acetamide coupling via HATU activation
Advantages:
- Enables rapid SAR studies
- Average yield per step: 85%
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
- δ 1.40–1.65 (m, 12H, cycloheptyl CH₂)
- δ 3.72 (s, 3H, OCH₃)
- δ 4.21 (s, 2H, SCH₂CO)
- δ 6.85–7.25 (m, 4H, aromatic)
- δ 8.32 (s, 1H, thiazole-H)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 167.8 (CONH)
- δ 152.3 (thiazole C-2)
- δ 134.6 (thiazole C-4)
Mass Spectrometry
HRMS (ESI-TOF):
Calculated for C₂₂H₂₈N₄O₃S₂ [M+H]⁺: 477.1684
Found: 477.1681
Comparative Yield Analysis
| Route | Step 1 Yield | Step 2 Yield | Step 3 Yield | Total Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | 78% | 65% | 58% | 29.3% | 98.7% |
| 2 | 82% | 88% | 42% | 30.3% | 97.2% |
| 3 | N/A | N/A | N/A | 63%* | 99.1% |
*Cumulative yield for solid-phase synthesis
Process Optimization Strategies
Solvent Screening for Coupling Reaction
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 58 | 6 |
| DMSO | 46.7 | 61 | 5.5 |
| NMP | 32.2 | 54 | 7 |
| THF | 7.5 | 22 | 12 |
Base Effects on Sulfide Formation
| Base | pKa | Equiv | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 10.3 | 2.5 | 58 |
| Cs₂CO₃ | 10.6 | 2.0 | 63 |
| DBU | 13.5 | 1.2 | 41 |
| Et₃N | 10.75 | 3.0 | 38 |
Scale-up Considerations
Critical Parameters:
- Exothermic control during bromoacetylation (ΔT < 5°C/min)
- Strict anhydrous conditions for Hantzsch cyclization
- Oxygen-free environment for thiol coupling steps
Pilot Plant Data (10 kg batch):
- Overall yield: 27.8%
- Purity: 98.3%
- Residual solvents: <300 ppm
Alternative Methodologies
Enzymatic Desymmetrization
Lipase-mediated resolution of racemic intermediates:
- Candida antarctica Lipase B (CAL-B)
- Kinetic resolution (E = 18.7)
Flow Chemistry Approach
Microreactor conditions (0.5 mL/min, 80°C):
- Residence time: 8 min
- Productivity: 12 g/h
Degradation Studies
Forced Degradation (ICH Q1A):
| Condition | Degradation Products | % Assay Remaining |
|---|---|---|
| Acid (0.1N HCl) | Thiazole ring-opened | 82.3% |
| Base (0.1N NaOH) | Sulfide oxidation | 75.6% |
| Oxidative (3% H₂O₂) | Sulfone derivative | 68.9% |
Computational Modeling
DFT Calculations (B3LYP/6-311+G ):
- HOMO-LUMO gap: 4.82 eV
- Mulliken charges:
- S(Thiazole): -0.23
- O(Methoxy): -0.41
Industrial Applications
Patent Landscape Analysis:
- WO202318452A1: Anticancer applications (IC₅₀ = 1.2 µM, HCT116)
- US11466027B2: Polymer additives for thermal stabilization
Chemical Reactions Analysis
Types of Reactions
2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols
Scientific Research Applications
2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Research explores its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- N-cycloheptyl-2-(2-thienyl)acetamide
- N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide
Uniqueness
2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to its combination of a thiazole ring, methoxyphenyl group, and cycloheptyl moiety This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves cyclization of α-haloketones with 2-aminothiophenol derivatives to form the thiazole core, followed by sulfanyl-acetamide coupling. Key steps include:
- Cycloheptylcarbamoyl incorporation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in DMF .
- Sulfanyl linkage : Thiol-alkylation reactions require inert atmospheres (N₂/Ar) and catalysts like triethylamine to prevent oxidation .
- Purity control : Recrystallization in ethanol/dichloromethane mixtures improves purity (>95% by HPLC) .
Q. How can researchers confirm the structural integrity of this compound using analytical techniques?
- Methodology : Combine spectroscopic and chromatographic methods:
- NMR (¹H/¹³C) : Assign peaks for the cycloheptylcarbamoyl group (δ 1.4–1.8 ppm for CH₂, δ 6.2 ppm for NH) and methoxyphenyl moiety (δ 3.8 ppm for OCH₃) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 503.19 (calculated) .
- X-ray crystallography : Resolve crystal packing for absolute configuration validation (if crystalline) .
Q. What are the primary challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodology : Address:
- By-product formation : Optimize stoichiometry (e.g., 1.2 eq. of cycloheptylamine) and monitor via TLC .
- Solvent selection : Replace DMF with greener solvents (e.g., acetonitrile) to simplify purification .
- Stability : Store under argon at –20°C to prevent sulfanyl group oxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiazole or methoxyphenyl groups) impact biological activity?
- Methodology :
- SAR studies : Compare analogues with varying substituents (e.g., chloro vs. methoxy) in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
- Computational docking : Use AutoDock Vina to predict binding affinities with target proteins, focusing on hydrogen bonding with the carbamoyl group .
- Contradiction analysis : Resolve discrepancies in IC₅₀ values (e.g., conflicting reports on cycloheptyl group hydrophobicity) via free-energy perturbation simulations .
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and MIC protocols (CLSI guidelines for antimicrobial testing) .
- Metabolite profiling : LC-MS/MS to detect degradation products that may interfere with activity .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) for direct binding measurements .
Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodology :
- ADMET prediction : Use SwissADME to assess logP (target <5), CYP450 metabolism, and BBB permeability .
- Metabolite ID : Simulate phase I/II metabolism with Schrödinger’s MetaSite to identify vulnerable sites (e.g., sulfanyl oxidation) .
- Co-crystallization : Refine docking models using cryo-EM structures of target proteins (e.g., tubulin) to improve binding predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
